XMD-17-51 Trifluoroacetate
CAS No.:
Cat. No.: VC14515893
Molecular Formula: C23H25F3N8O3
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H25F3N8O3 |
---|---|
Molecular Weight | 518.5 g/mol |
IUPAC Name | 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) |
Standard InChI Key | LCEQZCVFZRUKMK-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Physical Properties
XMD-17-51 Trifluoroacetate exhibits distinct physicochemical characteristics critical for its biological activity and experimental application:
Table 1: Key Chemical Properties of XMD-17-51 Trifluoroacetate
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅F₃N₈O₃ |
Molecular Weight | 518.49 g/mol |
Purity | ≥99.34% |
Solubility | 100 mg/mL in DMSO (192.87 mM) |
Physical State | Off-white solid |
Storage Conditions | 4°C (short-term); -80°C (long-term) |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in cell-based assays, while its stability under recommended storage conditions ensures experimental reproducibility .
Mechanism of Action and Kinase Inhibition
XMD-17-51 Trifluoroacetate exerts its effects through selective kinase inhibition, with DCLK1 emerging as a primary target. DCLK1, a serine/threonine kinase overexpressed in NSCLC and other malignancies, regulates CSC maintenance and EMT .
DCLK1 Kinase Inhibition
In cell-free assays, XMD-17-51 inhibits DCLK1 kinase activity with an IC₅₀ of 14.64 nM, as measured using purified DCLK1 protein and a ULight-CREBtide substrate . This inhibition correlates with reduced phosphorylation of downstream targets like ERK1/2 (Thr202/Tyr204), implicating the MAPK pathway in its mechanism .
Transcriptional and Post-Translational Effects
Treatment with XMD-17-51 decreases DCLK1 mRNA and protein levels in A549 NSCLC cells in a dose-dependent manner . Concurrently, it downregulates EMT-promoting transcription factors (Snail-1, ZEB1) and upregulates E-cadherin, a key epithelial marker . These effects suggest dual modulation of kinase activity and gene expression.
Preclinical Research Findings
Preclinical studies highlight XMD-17-51’s anti-cancer efficacy across multiple NSCLC cell lines:
Table 2: Anti-Proliferative Effects of XMD-17-51 in NSCLC Cell Lines
Cell Line | IC₅₀ (μM) | Key Observations |
---|---|---|
A549 | 3.551 | Reduced DCLK1, p-ERK1/2; ↑E-cadherin |
NCI-H1299 | 1.693 | Dose-dependent growth inhibition |
NCI-H1975 | 1.845 | Suppressed sphere formation efficiency |
In A549 cells, XMD-17-51 (10 μM) reduces sphere formation efficiency by 60%, indicative of CSC targeting . This aligns with decreased expression of pluripotency factors (SOX2, NANOG, OCT4) and stemness markers (β-catenin) . Paradoxically, ALDH⁺ cell populations increase, potentially reflecting CSC plasticity during mesenchymal-to-epithelial transition (MET) .
Pharmacological Effects on Cancer Stem Cells and EMT
XMD-17-51’s ability to modulate CSC and EMT pathways underpins its therapeutic potential:
EMT Suppression
By downregulating Snail-1 and ZEB1, XMD-17-51 reverses EMT, a critical process in metastasis. E-cadherin upregulation further stabilizes epithelial phenotypes, reducing invasive potential .
Stemness Marker Modulation
The compound reduces β-catenin levels, disrupting Wnt signaling essential for CSC self-renewal. Concurrent suppression of NANOG and OCT4 impairs pluripotency, limiting tumorigenic capacity .
Product Code | Quantity | Price (EUR) | Storage Recommendations |
---|---|---|---|
HY-117291A-5mg | 5 mg | 279.45 | 4°C (sealed, dry) |
HY-117291A-10mg | 10 mg | 446.85 | -80°C for long-term stability |
Handling requires standard laboratory precautions, including the use of personal protective equipment and adherence to solvent storage guidelines (-80°C for 6 months in DMSO) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume